molecular formula C10H15NO3 B15321699 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol CAS No. 1241680-00-1

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol

Cat. No.: B15321699
CAS No.: 1241680-00-1
M. Wt: 197.23 g/mol
InChI Key: KXYXVWFMCGCXKL-ZCFIWIBFSA-N
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Description

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxyphenol.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-[(1R)-1-aminoethyl]-2,6-dimethylphenol: Similar structure but lacks methoxy groups.

    4-[(1R)-1-aminoethyl]-2,6-dihydroxyphenol: Similar structure but has hydroxyl groups instead of methoxy groups.

Uniqueness

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1241680-00-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3/t6-/m1/s1

InChI Key

KXYXVWFMCGCXKL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)OC)O)OC)N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N

Origin of Product

United States

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